7-Benzyl-3-((thienyl-2-yl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane tartrate
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Overview
Description
7-Benzyl-3-((thienyl-2-yl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(331)nonane tartrate is a complex organic compound that features a bicyclic structure with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-((thienyl-2-yl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane tartrate typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the benzyl group: This step might involve a Friedel-Crafts alkylation.
Attachment of the thienyl sulfonyl group: This can be done using sulfonylation reactions.
Final tartrate formation: The tartrate salt is formed by reacting the compound with tartaric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group.
Reduction: Reduction reactions could target the sulfonyl group.
Substitution: Various substitution reactions can occur, especially at the benzyl and thienyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Organic Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: Could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Therapeutic Agents: Could be explored for its therapeutic effects in various diseases.
Industry
Material Science: Possible use in the development of new materials with unique properties.
Chemical Manufacturing: Could be used in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of 7-Benzyl-3-((thienyl-2-yl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane tartrate would depend on its specific applications. For example:
Enzyme Inhibition: It might inhibit enzymes by binding to their active sites.
Receptor Binding: Could exert effects by binding to and modulating the activity of specific receptors.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-3-((thienyl-2-yl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
- 7-Benzyl-3-((phenyl-2-yl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
Uniqueness
The presence of the thienyl sulfonyl group and the tartrate salt form might confer unique properties to the compound, such as specific binding affinities or solubility characteristics.
Properties
CAS No. |
120466-49-1 |
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Molecular Formula |
C24H32N2O8S2 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
3-benzyl-9,9-dimethyl-7-thiophen-2-ylsulfonyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H26N2O2S2.C4H6O6/c1-20(2)17-12-21(11-16-7-4-3-5-8-16)13-18(20)15-22(14-17)26(23,24)19-9-6-10-25-19;5-1(3(7)8)2(6)4(9)10/h3-10,17-18H,11-15H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
PBYVSXMJDHGPTD-LREBCSMRSA-N |
Isomeric SMILES |
CC1(C2CN(CC1CN(C2)S(=O)(=O)C3=CC=CS3)CC4=CC=CC=C4)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1(C2CN(CC1CN(C2)S(=O)(=O)C3=CC=CS3)CC4=CC=CC=C4)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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